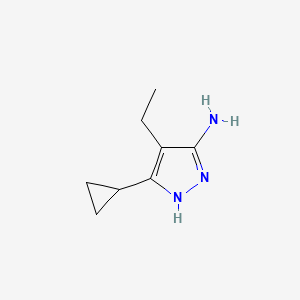

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

1232837-27-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-cyclopropyl-4-ethyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H13N3/c1-2-6-7(5-3-4-5)10-11-8(6)9/h5H,2-4H2,1H3,(H3,9,10,11) |

InChI Key |

JAYIFKFSOAFCCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2CC2 |

Origin of Product |

United States |

Chemical Transformations and Functionalization of 3 Cyclopropyl 4 Ethyl 1h Pyrazol 5 Amine

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, a feature that governs its reactivity. The presence of two adjacent nitrogen atoms, along with the cyclopropyl (B3062369) and ethyl substituents, modulates the electron density and steric accessibility of the ring carbons and nitrogens, thereby defining the regioselectivity of its reactions. nih.gov

Electrophilic Substitution Patterns at C4

In many pyrazole systems, the C4 position is the most susceptible to electrophilic attack due to its higher electron density. rrbdavc.org However, in the case of 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine, this position is already substituted with an ethyl group. Consequently, classical electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation at the C4 position are not feasible. beilstein-archives.orgresearchgate.net Any electrophilic attack would have to occur at other positions, which is generally less favorable, or would require harsh conditions that could lead to side reactions or degradation of the molecule.

Nucleophilic Reactivity at C3 and C5

The C3 and C5 positions of the pyrazole ring are generally considered electrophilic in character and are susceptible to nucleophilic attack, although this is less common than electrophilic substitution. nih.gov The presence of the electron-donating amino group at C5 and the cyclopropyl group at C3 influences this reactivity. These groups increase the electron density of the ring, making nucleophilic attack on the ring carbons less favorable compared to unsubstituted pyrazoles. Reactions at these positions would typically require the presence of a strong activating group or proceed through a diazonium salt intermediate. For instance, diazotization of the 5-amino group can generate a pyrazole-5-diazonium salt, which can then be displaced by various nucleophiles. researchgate.net

Protic Character and Acidity/Basicity of the NH Group

The this compound molecule possesses two nitrogen-containing groups with distinct acid-base properties: the pyrazole ring NH and the exocyclic 5-amino group. The pyrazole ring itself is amphoteric. mdpi.com The pyridine-like nitrogen (N2) is basic and can be protonated, while the pyrrole-like NH at the N1 position is weakly acidic and can be deprotonated by a strong base to form a pyrazolate anion. nih.gov The pKa of the conjugate acid of a simple pyrazole is around 2.5, indicating weak basicity. The acidity of the NH proton is generally low, with a pKa value typically above 14.

The exocyclic 5-amino group is basic due to the lone pair of electrons on the nitrogen atom. pharmaguideline.com The basicity of this amino group is influenced by the electronic properties of the pyrazole ring. The ring acts as an electron-withdrawing group, which tends to decrease the basicity of the amino group compared to a simple alkylamine. libretexts.org However, the presence of the electron-donating ethyl group at C4 may slightly enhance the basicity. Quantitative basicity is often expressed by the pKa of the corresponding conjugate acid (pKaH). For many simple alkylamines, these values are in the range of 9.5-11.0. libretexts.orglibretexts.org The basicity of the 5-amino group in this pyrazole derivative is expected to be lower than that of typical alkylamines.

Table 1: Acid-Base Properties of Functional Groups in this compound

| Functional Group | Character | Expected pKa Range | Notes |

|---|---|---|---|

| Pyrazole N1-H | Weakly Acidic | > 14 | Can be deprotonated with strong bases. |

| Pyrazole N2 | Weakly Basic | ~2-3 (for the conjugate acid) | The pyridine-like nitrogen can be protonated. |

| 5-Amino Group (-NH2) | Basic | < 9.5 (for the conjugate acid) | Less basic than typical alkylamines due to the electron-withdrawing nature of the pyrazole ring. |

Transformations of the 5-Amino Substituent

The 5-amino group is a key site for the functionalization of this compound, serving as a versatile handle for introducing a wide array of substituents and for the construction of fused heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The primary amino group at the C5 position readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. nih.govnih.govsemanticscholar.orggoogle.com It is important to note that the pyrazole ring's N1-H is also nucleophilic and can compete in alkylation reactions, potentially leading to a mixture of N1-alkylated and N5-alkylated products. researchgate.net The regioselectivity can often be controlled by the choice of reaction conditions.

N-acylation of the 5-amino group is a straightforward transformation that can be accomplished using acylating agents like acyl chlorides or anhydrides. clockss.org This reaction is generally highly selective for the exocyclic amino group over the ring nitrogens due to the higher nucleophilicity of the primary amine. rsc.orgnih.govmdpi.com The resulting amides are important intermediates for further synthetic manipulations.

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl (B1604629) chloride |

| Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride |

Reactions Involving the Amino Group for Annulation and Heterocycle Fusion

5-Aminopyrazoles are exceptionally useful precursors for the synthesis of fused heterocyclic systems, a strategy widely employed in medicinal chemistry. nih.govnih.gov The 5-amino group, in conjunction with the N1 nitrogen of the pyrazole ring, provides a binucleophilic system that can react with various bielectrophilic reagents to form new rings. beilstein-journals.orgresearchgate.net

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by the condensation of a 5-aminopyrazole with 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters), α,β-unsaturated ketones, or other suitable 1,3-bielectrophiles. nih.govresearchgate.neteurekaselect.comresearchgate.net The reaction proceeds through an initial condensation involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. researchgate.netdntb.gov.ua

Table 3: Examples of Annulation Reactions with 5-Aminopyrazoles

| Reagent Type | Fused Heterocycle Formed | General Reaction |

|---|---|---|

| β-Diketones (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Condensation and cyclization |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidin-7-one | Condensation and cyclization |

| Enaminones | Pyrazolo[1,5-a]pyrimidine or Pyrazolo[3,4-b]pyridine | Regioselective cyclocondensation |

| α,β-Unsaturated Ketones (Chalcones) | Dihydropyrazolo[1,5-a]pyrimidine | Michael addition followed by cyclization |

Similarly, reactions with other types of bielectrophiles can lead to a variety of other fused systems, such as pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net The regiochemical outcome of these annulation reactions can often be controlled by the nature of the substituents on both the pyrazole and the bielectrophilic partner, as well as the reaction conditions employed.

Oxidative Couplings of Pyrazol-5-amines

The amine group at the C5 position of the pyrazole ring is a key site for reactivity, particularly in oxidative coupling reactions. Research has demonstrated that pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form novel azo compounds. nih.govnih.gov These transformations can simultaneously form new N–N and C–I bonds through a process involving oxidation and iodination. nih.govacs.org

One prominent method involves using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine. nih.gov This process is believed to proceed through the single-electron oxidation of the pyrazol-5-amine to form a radical cation, which then reacts with iodine. nih.gov Alternatively, copper-catalyzed oxidative coupling processes can be employed to synthesize heteroaryl azo compounds without iodination. nih.govnih.gov

The scope of this reaction is broad, tolerating various substituents on the pyrazole ring. Studies have shown that pyrazol-5-amines with N-tethered substituents, including cyclopropyl groups, successfully yield the corresponding heteroaryl azo compounds in moderate to good yields. nih.gov For instance, the oxidative coupling of a 3-cyclopropyl-substituted pyrazol-5-amine has been reported to produce the corresponding (E)-1,2-bis(3-cyclopropyl...)diazene derivative. acs.org

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | I₂, TBHP, EtOH, 50°C | (E)-1,2-Bis(3-cyclopropyl-4-iodo-1-phenyl-1H-pyrazol-5-yl)diazene | 69% |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, O₂, DMSO, 80°C | (E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 85% |

| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | CuI, O₂, DMSO, 80°C | (E)-1,2-Bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazene | 69% |

Reactivity of the Cyclopropyl Moiety in Functionalization

The cyclopropyl group at the C3 position is a strained three-membered ring, which imparts unique reactivity to the molecule. beilstein-journals.org This ring strain allows the cyclopropane (B1198618) to participate in reactions that are not typical for other cycloalkanes, primarily involving ring-opening.

The cyclopropane ring can undergo oxidative transformations, often proceeding through radical pathways that lead to ring-opening. beilstein-journals.org For example, the addition of a radical to a cyclopropyl-substituted system can form a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate can readily undergo ring-opening to generate a more stable alkyl radical, which can then participate in further cyclization or functionalization reactions. beilstein-journals.org While specific studies on the oxidative transformation of the cyclopropyl group in this compound are not detailed, this general reactivity pattern for cyclopropane derivatives suggests a potential pathway for functionalization. beilstein-journals.org

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including treatment with nucleophiles or electrophiles, or through radical processes. beilstein-journals.orgencyclopedia.pub The presence of donor-acceptor substituents on the cyclopropane can facilitate catalytic activation and ring-opening. scispace.com In the context of this compound, the pyrazole ring can act as an electron-donating group, potentially influencing the mode of ring-opening. For instance, reactions of alkylidenecyclopropyl ketones with amines have been shown to proceed via a distal cleavage of the cyclopropane C-C bond, leading to the formation of new heterocyclic systems like pyrroles. organic-chemistry.org This highlights the potential for the cyclopropyl moiety to serve as a synthetic handle for constructing more complex fused-ring structures. researchgate.net

Influence of the 4-Ethyl Substituent on Reactivity

Conversely, the steric bulk of the ethyl group can hinder reactions at adjacent positions. For example, in the amination of 4-substituted pyrazolones, the presence of substituents at the C4 position can influence the stereochemical outcome of the reaction. nih.gov While a benzyl group at C4 is well-tolerated, sterically demanding groups can impact enantioselectivity. nih.gov Therefore, the 4-ethyl group in this compound is expected to play a significant role in directing the regiochemical and stereochemical course of various chemical transformations.

Metal-Ligand Cooperative Chemistry Involving Pyrazole Ligands

N-unsubstituted pyrazoles, such as this compound, are versatile ligands in coordination chemistry due to their unique proton-responsive nature. nih.govaksaray.edu.tr The pyrazole contains both a Lewis basic "pyridine-type" nitrogen and a Brønsted acidic N-H proton. nih.govuninsubria.it This amphiprotic character allows for metal-ligand cooperation, where both the metal center and the ligand participate directly in bond activation and formation. nih.govnih.gov

Structural and Electronic Research of 3 Cyclopropyl 4 Ethyl 1h Pyrazol 5 Amine and Its Derivatives

Conformational Analysis and Tautomerism of the Pyrazole (B372694) Ring

The pyrazole ring system can exist in different tautomeric forms, which can significantly influence its chemical and physical properties. For 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, two primary annular tautomers are possible: this compound and 5-Cyclopropyl-4-ethyl-1H-pyrazol-3-amine.

Theoretical and experimental studies on analogous 3(5)-aminopyrazoles have consistently shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. nih.govresearchgate.net This preference is attributed to the electronic effects of the amino group, which is a strong π-donor. The resonance stabilization is more effective when the amino group is at the 3-position, adjacent to the pyridine-like nitrogen atom. The electron-donating nature of the cyclopropyl (B3062369) and ethyl groups at positions 3 and 4, respectively, is expected to further stabilize the 3-amino tautomer. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules at the atomic level. researchgate.net For this compound, these methods offer deep insights into its geometry, spectroscopic characteristics, and electronic behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing the geometry of molecules and calculating their electronic properties. nih.gov For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can predict key structural parameters like bond lengths, bond angles, and dihedral angles for the most stable tautomer. nih.govbohrium.com

Table 1: Predicted Geometrical Parameters for this compound (3-amino tautomer) from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| C3-C(cyclopropyl) | 1.48 |

| C4-C(ethyl) | 1.51 |

| C5-N(amino) | 1.36 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 112.0 |

| N2-C3-C4 | 105.0 |

| C3-C4-C5 | 108.0 |

| C4-C5-N1 | 107.0 |

| C5-N1-N2 | 108.0 |

| **Dihedral Angles (°) ** | |

| C(ethyl)-C4-C3-N2 | 178.5 |

Note: The values in this table are representative and based on typical DFT calculations for similarly substituted pyrazole derivatives.

Computational methods can also predict spectroscopic data, which is invaluable for the characterization of new compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations. researchgate.net

Table 2: Predicted and Experimental IR Frequencies for Key Vibrational Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (pyrazole ring) | 3450 | 3400-3500 |

| N-H Stretch (amino group) | 3350, 3250 | 3300-3400 |

| C-H Stretch (cyclopropyl) | 3100 | 3050-3150 |

| C-H Stretch (ethyl) | 2980, 2870 | 2950-3000, 2850-2900 |

| C=N Stretch (pyrazole ring) | 1620 | 1600-1640 |

Note: Predicted frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are crucial for assigning the signals in experimental NMR spectra and confirming the connectivity of the molecule. psu.edu The characteristic upfield shift of cyclopropyl protons is a notable feature that would be expected in the ¹H NMR spectrum. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO will likely be distributed over the pyrazole ring.

Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 |

| LUMO Energy | -0.5 |

Note: These values are estimations based on typical FMO calculations for aminopyrazole derivatives. researchgate.net

The basicity of the pyrazole ring is an important property that influences its behavior in biological systems and its reactivity in chemical reactions. The pyridine-like nitrogen atom (N2) is the primary site of protonation. The pKa and proton affinity (PA) of this compound can be predicted using computational methods. The presence of electron-donating groups, such as the amino, cyclopropyl, and ethyl groups, is expected to increase the basicity of the pyrazole ring compared to the parent pyrazole molecule. nih.gov Theoretical calculations have shown that electron-donating groups at the C3 position increase the basicity of the pyrazole ring. nih.gov

Structure-Reactivity Relationships and Substituent Effects

The substituents on the pyrazole ring play a crucial role in determining its reactivity. researchgate.net In this compound, the interplay of the electronic effects of the amino, cyclopropyl, and ethyl groups governs the molecule's chemical behavior.

Amino Group (-NH₂): As a strong electron-donating group, the amino group at the 5-position significantly increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack.

Cyclopropyl Group: The cyclopropyl group at the 3-position also acts as an electron-donating group due to the "σ-aromaticity" of its C-C bonds. This further enhances the electron density of the pyrazole ring.

The combined effect of these electron-donating substituents makes the pyrazole ring more nucleophilic and reactive towards electrophiles compared to unsubstituted pyrazole. imperial.ac.uk The positions ortho and para to the amino group (C4 and N1) are expected to be particularly activated. The increased basicity of the ring also influences its ability to participate in reactions as a base or a nucleophile. rsc.org

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Synthetic Building Blocks for Complex Molecules

The 5-aminopyrazole scaffold is a well-established precursor for the synthesis of a variety of complex heterocyclic systems, often through multicomponent reactions. While specific literature on the reactions of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is limited, its reactivity can be inferred from the extensive studies on analogous 5-aminopyrazoles. These compounds are particularly valuable in the construction of fused pyrazole (B372694) derivatives, which are of significant interest in medicinal chemistry and materials science.

One of the most prominent applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons, followed by cyclization and dehydration. The substitution pattern on the pyrazole ring, such as the cyclopropyl (B3062369) and ethyl groups in this compound, can influence the regioselectivity of the cyclization process.

Furthermore, 5-aminopyrazoles are key starting materials for the synthesis of pyrazolo[3,4-b]quinolines. These complex structures can be assembled through a one-pot, three-component reaction involving a 5-aminopyrazole, an aromatic aldehyde, and a suitable active methylene (B1212753) compound like dimedone. The reaction is often catalyzed by an acid or a base and proceeds through a cascade of condensation and cyclization reactions. The resulting pyrazolo[3,4-b]quinoline scaffold is a privileged structure in drug discovery.

The table below summarizes the potential synthetic transformations of this compound based on the known reactivity of other 5-aminopyrazoles.

| Reagent Class | Product Class | Reaction Type | Potential Catalyst |

| 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | Acetic Acid |

| β-Ketoesters | Pyrazolo[1,5-a]pyrimidin-7-ones | Condensation/Cyclization | Mineral Acids |

| Aromatic Aldehydes & Dimedone | Pyrazolo[3,4-b]quinolines | Multicomponent Reaction | L-proline, p-TSA |

| Isothiocyanates | Pyrazolo[1,5-c] nih.govscirp.orgresearchgate.nettriazoles | Addition/Cyclization | Base |

Design and Development of Pyrazole-Based Ligands for Catalysis

The pyrazole moiety is a common structural motif in ligand design for coordination chemistry and catalysis. The presence of two nitrogen atoms in the pyrazole ring allows for various coordination modes to metal centers. The N-unsubstituted pyrazole ring in this compound can act as a proton-responsive ligand, where the NH proton can be readily removed to form a pyrazolate anion, which is a strong σ-donor. This property is particularly useful in the design of metal-ligand cooperative catalysts. nih.gov

The amino group at the 5-position of this compound provides an additional coordination site, enabling the formation of bidentate or polydentate ligands. For instance, Schiff base condensation of the amino group with aldehydes or ketones can lead to the formation of pyrazolyl-imine ligands. These ligands can chelate to a metal center through the pyrazole nitrogen and the imine nitrogen, forming stable metal complexes.

Furthermore, the pyrazole unit can be incorporated into larger ligand frameworks, such as pincer ligands. For example, functionalization of the amino group could allow for the connection of the pyrazole to a central aromatic ring, flanked by other donor groups, to create a pincer-type ligand. The electronic and steric properties of the cyclopropyl and ethyl substituents on the pyrazole ring can be used to fine-tune the catalytic activity of the resulting metal complexes. These properties can influence the stability, solubility, and reactivity of the catalyst.

| Ligand Type | Potential Metal Partners | Potential Catalytic Applications |

| Bidentate (N,N') Pyrazolyl-Imine | Pd, Cu, Ni | Cross-coupling reactions |

| Pincer (N,N,N) Pyrazole-based | Ru, Fe, Ir | Hydrogenation, Dehydrogenation |

| Monodentate (N-donor) | Rh, Pt, Au | Hydroformylation, Isomerization |

Integration into Advanced Functional Materials

The incorporation of heterocyclic compounds into polymers and other materials can impart unique electronic, optical, and thermal properties. While the direct integration of this compound into functional materials has not been extensively reported, its structural features suggest several potential applications.

The primary amino group offers a reactive handle for polymerization or for grafting onto existing polymer backbones. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The pyrazole-containing polymer would be expected to have a high thermal stability due to the aromatic nature of the pyrazole ring.

Furthermore, pyrazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. By incorporating this compound into a polymer or a small molecule, it may be possible to develop new fluorescent materials for applications in sensing, imaging, or organic light-emitting diodes (OLEDs). The cyclopropyl and ethyl groups could influence the solid-state packing of the molecules, which in turn would affect their photophysical properties.

In the realm of coordination polymers or metal-organic frameworks (MOFs), this compound could serve as a multitopic organic linker. The pyrazole ring and the amino group can coordinate to different metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The porosity and functionality of these materials could be tuned by the choice of metal ions and the synthetic conditions.

| Material Class | Potential Integration Method | Potential Properties/Applications |

| Polyamides/Polyureas | Polycondensation | High thermal stability, specific binding properties |

| Fluorescent Dyes | Chemical modification and conjugation | Bio-imaging, chemical sensing |

| Coordination Polymers/MOFs | Solvothermal synthesis | Gas storage, catalysis, separation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, derivatives are synthesized by reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dichloromethane using triethylamine as a base. Key steps include:

-

Cyclization : Formation of the pyrazole core via cyclization of thiourea analogues or hydrazine derivatives.

-

Functionalization : Introduction of substituents (e.g., halogenated or methoxy groups) via acid chlorides.

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate) yields high-purity products.

-

Example : Compound 9a (N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide) was synthesized with a yield of 82% using 3,5-dinitrobenzoyl chloride .

Table 1 : Synthesis Conditions for Selected Derivatives

Derivative Reagent Solvent Reaction Time Yield 9a 3,5-Dinitrobenzoyl chloride Dichloromethane 4–5 h 82% 9b 3-Methoxybenzoyl chloride Dichloromethane 4–5 h 75%

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, the cyclopropyl group in 9a shows distinct signals at δ 0.92 (m, 2H) and δ 0.71 (m, 2H) in H NMR .

- IR Spectroscopy : Amide C=O stretches (~1680 cm) and N-H stretches (~3250 cm) validate functional groups.

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 437.41 for 9a ) confirm molecular weight .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in halogenated pyrazole derivatives .

Q. What biological activities are commonly studied for this compound?

- Methodological Answer : Derivatives are screened for antimicrobial, antitubercular, and anticancer activities. For example:

- Antimicrobial Assays : Derivatives are tested against bacterial strains (e.g., Staphylococcus aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Antitubercular Activity : Pyrazole-thiourea hybrids are evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole derivative synthesis be addressed?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on acid chlorides favor amide bond formation at the 5-position of the pyrazole ring.

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions (e.g., over-acylation) .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (not explicitly cited but implied by crystallography data in ).

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare MIC values under identical conditions (e.g., pH, inoculum size).

- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends. For instance, nitro groups in 9a enhance antimicrobial activity compared to methoxy groups in 9b .

- Meta-Analysis : Pool data from multiple studies to identify outliers or assay-specific biases .

Q. What role does X-ray crystallography play in structural validation of pyrazole derivatives?

- Methodological Answer :

- Unambiguous Structure Determination : Resolves regiochemical ambiguities, as seen in 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives (bond lengths and angles confirm substitution patterns) .

- Twinning Analysis : SHELXL software refines high-resolution data to handle twinned crystals, common in small-molecule crystallography .

- Database Cross-Validation : Compare experimental structures with Cambridge Structural Database (CSD) entries to identify common packing motifs .

Table 2 : Key Crystallographic Parameters for a Representative Derivative

| Parameter | Value (Compound 9a) |

|---|---|

| Space Group | P-1 |

| R Factor | 0.031 |

| C–C Bond Length | 1.39–1.42 Å |

| Torsion Angles | 120–125° |

Q. How can computational chemistry enhance the design of pyrazole-based therapeutics?

- Methodological Answer :

- Docking Studies : Predict binding affinity to targets (e.g., bacterial enzymes) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Data Contradiction Analysis

Q. Why might the same derivative show varying antimicrobial activity in different studies?

- Methodological Answer :

- Strain Variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus).

- Solubility Issues : Poor aqueous solubility may reduce apparent activity in broth-based assays.

- Protocol Differences : Inoculum size variations (e.g., 10 vs. 10 CFU/mL) alter MIC values .

Methodological Best Practices

Q. What are the optimal storage conditions for pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.